3-(Furan-2-yl)prop-2-ynoic acid
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Overview
Description
3-(Furan-2-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H4O3 It is characterized by a furan ring attached to a propynoic acid moiety
Mechanism of Action
Target of Action
It’s known that furan derivatives have been studied for their antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins.
Mode of Action
Furan derivatives have been shown to interact with their targets, leading to changes in microbial activity . The compound may interact with its targets through hydroarylation of the carbon–carbon double bond .
Biochemical Pathways
Furan derivatives are known to affect various biochemical pathways in microbes, leading to their antimicrobial effects .
Result of Action
It’s known that furan derivatives have antimicrobial activity , suggesting that the compound may lead to the inhibition of microbial growth or viability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)prop-2-ynoic acid typically involves the reaction of furan derivatives with acetylenic compounds under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a furan derivative is reacted with an acetylenic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale syntheses, such as the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triple bond in the propynoic acid moiety can be reduced to form the corresponding alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted furan derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Furan-2-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It can be used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)propionic acid: Similar structure but with a propionic acid moiety instead of a propynoic acid moiety.
Furan-2-carboxylic acid: Contains a carboxylic acid group directly attached to the furan ring.
2-Furoic acid: Similar to furan-2-carboxylic acid but with a different position of the carboxylic acid group on the furan ring.
Uniqueness
3-(Furan-2-yl)prop-2-ynoic acid is unique due to the presence of both a furan ring and a propynoic acid moiety. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research .
Properties
IUPAC Name |
3-(furan-2-yl)prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPVMSZRBHNIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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